

"4-Amino-1-methylpiperidine-4-carboxylic acid" as a scaffold in drug design

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Amino-1-methylpiperidine-4-carboxylic acid
Cat. No.:	B093813

[Get Quote](#)

Application Notes & Protocols

Topic: 4-Amino-1-methylpiperidine-4-carboxylic Acid as a Scaffold in Drug Design

Abstract

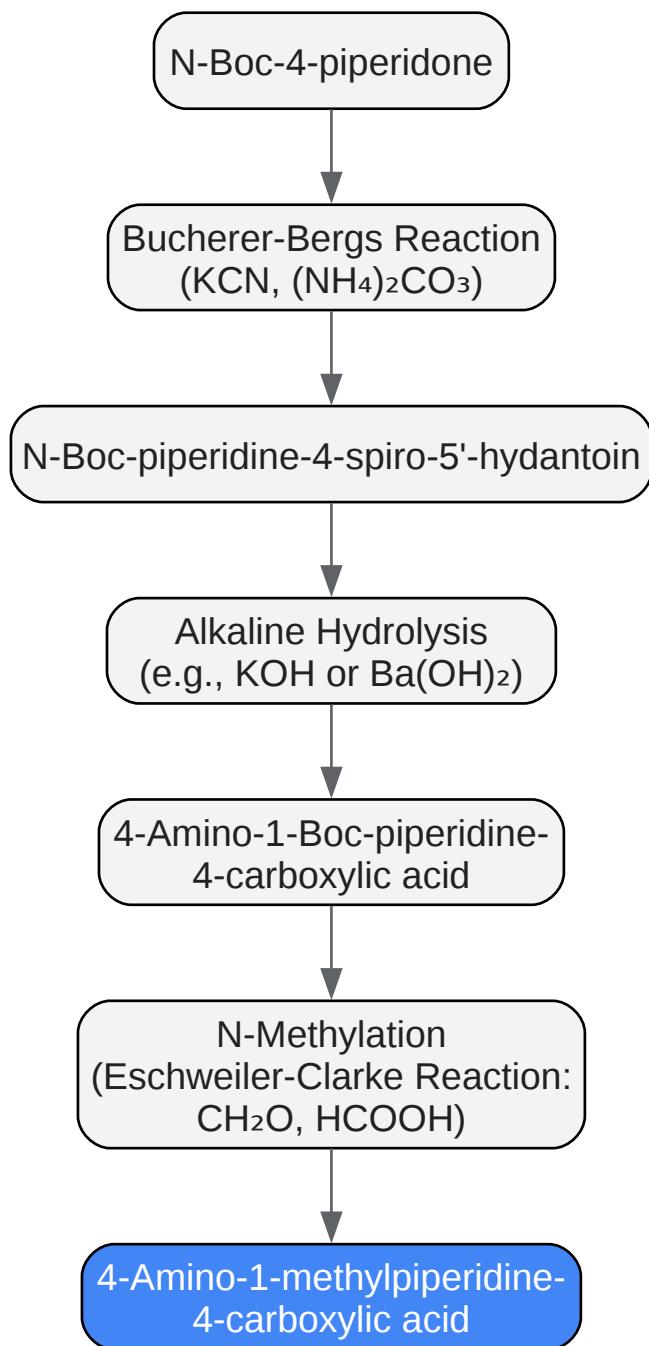
In modern medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. Such scaffolds reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide focuses on **4-Amino-1-methylpiperidine-4-carboxylic acid**, a Ca,Ca -disubstituted α -amino acid analogue, and its utility as a versatile building block. Its rigid piperidine framework provides a three-dimensional vector for the precise spatial orientation of pharmacophoric elements, making it an invaluable tool for developing novel therapeutics. We will explore its synthesis, strategic applications in the design of Neurokinin 1 (NK1) receptor antagonists and opioid receptor modulators, and provide detailed protocols for its synthesis and biological evaluation.

The Scaffold: Properties and Strategic Value

4-Amino-1-methylpiperidine-4-carboxylic acid (CAS: 15580-66-2) integrates several key features into a single, compact molecule.^{[1][2]} The quaternary carbon at the 4-position creates a fixed stereochemical center, while the piperidine ring itself exists in a stable chair

conformation. This structural rigidity is paramount, as it allows chemists to append functional groups with a high degree of predictability regarding their spatial arrangement.

The true versatility of this scaffold is realized through its orthogonally reactive functional groups: the 4-amino group, the 4-carboxylic acid, and the 1-methylated piperidine nitrogen. In many synthetic schemes, the piperidine nitrogen is initially protected (e.g., with a Boc group) to allow for selective modification of the other two sites.[\[3\]](#)[\[4\]](#) This enables its use as a constrained amino acid replacement in peptidomimetics or as a central core for small molecule library synthesis.[\[5\]](#)


Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	4-amino-1-methylpiperidine-4-carboxylic acid	[1]
CAS Number	15580-66-2	[2]
Molecular Formula	C ₇ H ₁₄ N ₂ O ₂	[1]
Molecular Weight	158.20 g/mol	[2]
InChI Key	PRROBIIYGSUPNR-UHFFFAOYSA-N	[2]

Core Synthetic Strategy: From Piperidone to Scaffold

The most common and robust synthesis of this scaffold class begins with a protected 4-piperidone derivative. A modified Strecker synthesis, proceeding through a hydantoin intermediate, is a field-proven method to install the vicinal amino and carboxyl groups.[\[6\]](#) This multi-step process offers high yields and excellent control.

Causality Behind the Choice of Route: The hydantoin route is favored because it systematically builds the desired functionality on the pre-formed piperidine ring. Using a protected piperidone (e.g., N-Boc-4-piperidone) is critical as it prevents side reactions at the basic piperidine nitrogen and allows for later-stage diversification by simply removing the protecting group.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for the target scaffold.

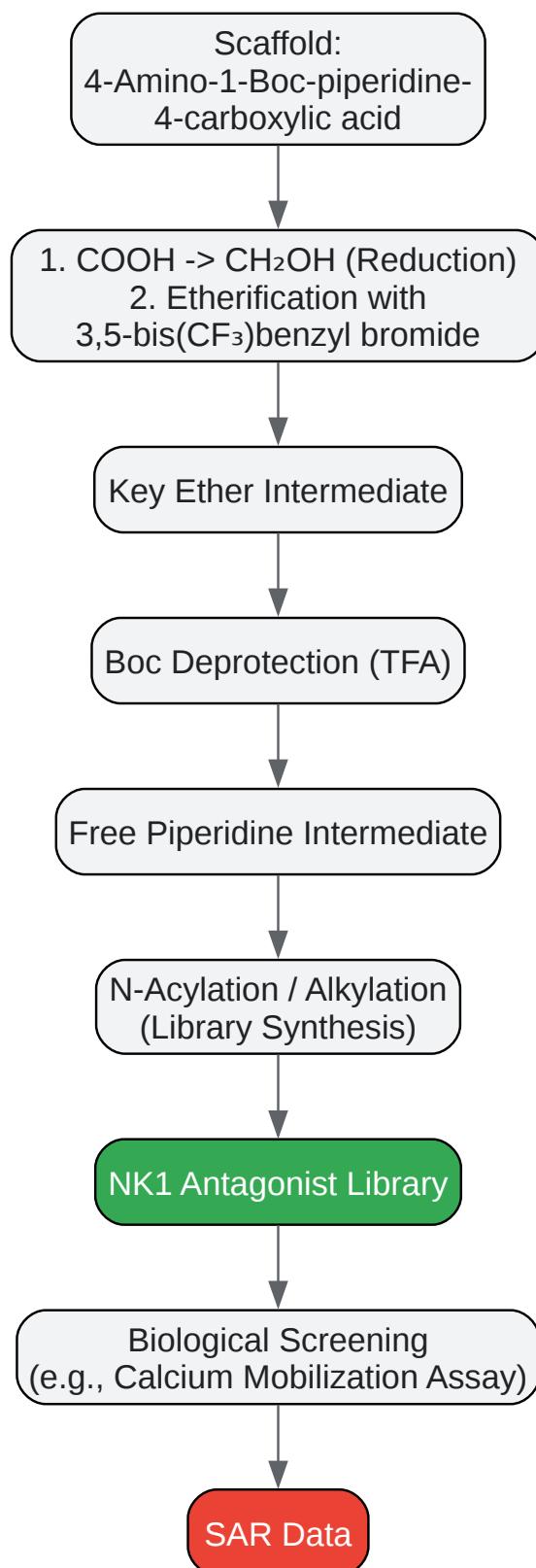
Protocol 1: Synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic Acid

This protocol describes the synthesis of the N-Boc protected precursor, a key intermediate for many drug discovery programs.[5][7]

Materials:

- 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin
- Potassium hydroxide (KOH)
- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 6M
- Deionized water

Procedure:[6]


- Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, suspend the hydantoin intermediate (1 equivalent) in a 1:1 mixture of THF and 2.0M aqueous KOH solution.
- Hydrolysis: Stopper the flask and stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
- Workup: Pour the reaction mixture into a separatory funnel. The layers may not be distinct; add water to dissolve any solids.
- Purification: Wash the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.
- Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~6-7 using 6.0M HCl. A white solid should precipitate.
 - Experimental Insight: The isoelectric point of the amino acid is near neutral pH. Careful addition of acid is crucial to maximize precipitation and avoid re-dissolving the product as the hydrochloride salt.

- Isolation: Collect the white solid by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like ether to aid in drying.
- Drying: Dry the product under vacuum at 60-80°C for 24 hours to yield the pure amino acid.

Application: Neurokinin 1 (NK1) Receptor Antagonists

The Neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for treating chemotherapy-induced nausea, pain, and inflammation.[8][9] High-affinity NK1 antagonists often feature a 4,4-disubstituted piperidine core, which serves to correctly position a 3,5-bis(trifluoromethyl)benzyl ether side chain and another functional group on the piperidine nitrogen.[10]

Design Rationale: The **4-amino-1-methylpiperidine-4-carboxylic acid** scaffold provides an ideal starting point. The carboxylic acid can be reduced to a hydroxymethyl group, which is then etherified. The 4-amino group can be acylated or used as a handle to attach other moieties, allowing for rapid exploration of the structure-activity relationship (SAR). The rigidity of the scaffold ensures that the key pharmacophoric groups are held in the low-energy conformation required for potent receptor binding.[10]

[Click to download full resolution via product page](#)

Caption: Workflow for developing NK1 antagonists from the scaffold.

Protocol 2: In Vitro Functional Assay for NK1 Receptor Antagonism

This protocol outlines a cell-based calcium mobilization assay to determine the functional antagonism of newly synthesized compounds at the NK1 receptor.

Materials:

- CHO or HEK293 cells stably expressing the human NK1 receptor.
- Fluo-4 AM or similar calcium-sensitive fluorescent dye.
- Substance P (agonist).
- Test compounds (potential antagonists).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Fluorescence plate reader with liquid handling capabilities.

Procedure:

- Cell Plating: Seed the NK1-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluence.
- Dye Loading: Remove the growth medium and add assay buffer containing Fluo-4 AM dye. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
- Compound Addition (Antagonist): Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compounds (or vehicle control) to the wells and incubate for 15-30 minutes.
 - Experimental Insight: This pre-incubation step allows the antagonist to bind to the receptor before the agonist is introduced, ensuring a competitive binding equilibrium is reached.
- Agonist Challenge: Place the plate in the fluorescence reader. Begin recording baseline fluorescence, then inject a solution of Substance P at a concentration known to elicit a sub-maximal response (EC₈₀).

- Data Acquisition: Continue recording fluorescence intensity for 60-120 seconds post-injection to capture the peak calcium flux.
- Analysis: The antagonist effect is measured as the percent inhibition of the Substance P-induced calcium signal. Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Application: Opioid Receptor Modulators

The piperidine ring is a privileged scaffold in opioid chemistry, forming the core of potent analgesics like fentanyl and meperidine. The opioid receptor family (μ , δ , κ) are GPCRs that mediate pain perception.^[11] Current research aims to develop ligands with improved side-effect profiles, such as positive allosteric modulators (PAMs) or biased agonists that do not recruit β -arrestin.^{[12][13]}

Design Rationale: The **4-amino-1-methylpiperidine-4-carboxylic acid** scaffold can be used to create novel, conformationally constrained ligands. The amino and carboxyl groups can be derivatized to mimic the key tyrosine and phenylalanine residues of endogenous opioid peptides. The fixed 3D orientation of these groups can enforce a specific binding mode, potentially leading to receptor subtype selectivity or biased signaling.

Protocol 3: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol determines the binding affinity (K_i) of test compounds for the μ -opioid receptor (MOR) using a competitive displacement assay.

Materials:

- Cell membranes prepared from cells overexpressing the human μ -opioid receptor.
- [3 H]-DAMGO (a high-affinity, selective MOR agonist radioligand).
- Test compounds.
- Naloxone (a non-selective opioid antagonist, for defining non-specific binding).

- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filter mats.
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

- Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-DAMGO (typically at its K_i value), and varying concentrations of the test compound in binding buffer.
- Controls: Prepare wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of naloxone).
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
 - Experimental Insight: Rapid filtration is critical to prevent the dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically trapped radioactivity.
- Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percent specific binding against the log of the test compound concentration. Use the Cheng-Prusoff equation to convert the IC₅₀ value obtained from the curve fit into the inhibition constant (K_i).

Data Summary & Interpretation

The protocols described above generate quantitative data that are essential for guiding a drug discovery program. SAR is established by comparing the biological activity of different analogues.

Table 2: Representative Biological Data for Hypothetical Analogues

Compound ID	R ₁ Group (on 4-Amine)	R ₂ Group (on 1-Nitrogen)	NK1 IC ₅₀ (nM)	μ-Opioid K _i (nM)
Scaffold-01	-H	-CH ₃	>10,000	>10,000
NK1-Lead-A	Acetyl	-CH ₂ (3,5-di-CF ₃ -Ph)	5.3	8,500
NK1-Lead-B	Methylsulfonyl	-CH ₂ (3,5-di-CF ₃ -Ph)	5.7	9,100
Opioid-Lead-C	-CH ₂ CH ₂ -Ph	-CH ₃	2,400	15.2
Opioid-Lead-D	-CO-NH-CH ₂ -Ph	-CH ₃	1,800	25.8

Data are hypothetical for illustrative purposes.

Interpretation:

- For the NK1 antagonists, the data suggest that both acetyl and methylsulfonyl groups are well-tolerated on the 4-amino position when the critical 3,5-bis(trifluoromethyl)benzyl group is present on the piperidine nitrogen, consistent with published findings.[10]
- For the opioid modulators, derivatizing the 4-amino group with phenyl-containing moieties (Lead-C and Lead-D) while retaining the N-methyl group leads to a significant increase in μ-opioid receptor affinity. This indicates the 4-position is a key vector for interacting with the receptor binding pocket.

Conclusion

4-Amino-1-methylpiperidine-4-carboxylic acid is a powerful and versatile scaffold for modern drug design. Its inherent conformational rigidity and multiple points for chemical diversification allow for the systematic construction of potent and selective ligands. As

demonstrated in its application to NK1 receptor antagonists and opioid modulators, this building block enables medicinal chemists to effectively translate structural hypotheses into tangible drug candidates. The protocols provided herein offer a robust framework for the synthesis and evaluation of novel compounds derived from this valuable scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Amino-1-methylpiperidine-4-carboxylic acid | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-1-methyl-4-piperidinecarboxylic acid AldrichCPR 15580-66-2 [sigmaaldrich.com]
- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinfo.com [nbinfo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Positive Allosteric Modulators of μ Opioid Receptor—Insight from In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive allosteric modulators of the μ -opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. ["4-Amino-1-methylpiperidine-4-carboxylic acid" as a scaffold in drug design]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093813#4-amino-1-methylpiperidine-4-carboxylic-acid-as-a-scaffold-in-drug-design>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com